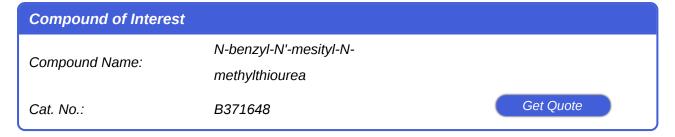


# Application: Asymmetric Michael Addition of Acetylacetone to Nitroolefins

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Bifunctional thiourea catalysts are highly effective in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding synthetically valuable chiral  $\gamma$ -nitrocarbonyl compounds. These products can be further transformed into various useful chiral building blocks, such as  $\gamma$ -amino acids.

## **Quantitative Data Summary**

The following table summarizes the typical performance of a bifunctional thiourea catalyst in the asymmetric Michael addition of acetylacetone to various substituted  $\beta$ -nitrostyrenes. The data is representative of catalysts with a chiral backbone, a tertiary amine, and a thiourea moiety with bulky aromatic substituents.

Entry	R (in β- nitrostyrene)	Yield (%)[1]	ee (%)[1]
1	C <sub>6</sub> H <sub>5</sub>	95	92
2	4-CIC <sub>6</sub> H <sub>4</sub>	98	91
3	4-NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub>	99	85
4	4-CH₃OC <sub>6</sub> H₄	92	94
5	2-CIC <sub>6</sub> H <sub>4</sub>	96	88



## Experimental Protocols General Protocol for the Asymmetric Michael Addition

### Materials:

- Chiral bifunctional thiourea catalyst (analogous to N-benzyl-N'-mesityl-N-methylthiourea)
   (0.02 mmol, 10 mol%)
- β-nitrostyrene derivative (0.2 mmol, 1.0 equiv)
- · Acetylacetone (0.4 mmol, 2.0 equiv)
- Toluene (1.0 mL)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Ethyl acetate
- Hexane

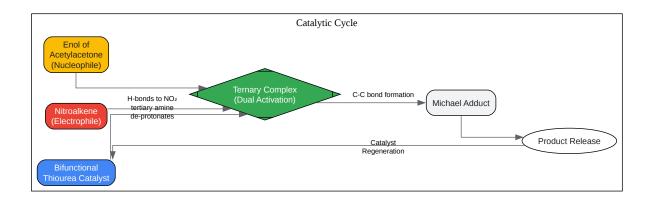
#### Procedure:

- To a dry reaction vial containing a magnetic stir bar, add the chiral bifunctional thiourea catalyst (0.02 mmol).
- Add the β-nitrostyrene derivative (0.2 mmol) and toluene (1.0 mL).
- Stir the mixture at room temperature for 5 minutes.
- Add acetylacetone (0.4 mmol) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.



- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Michael adduct.
- Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

## Visualizations Proposed Catalytic Cycle

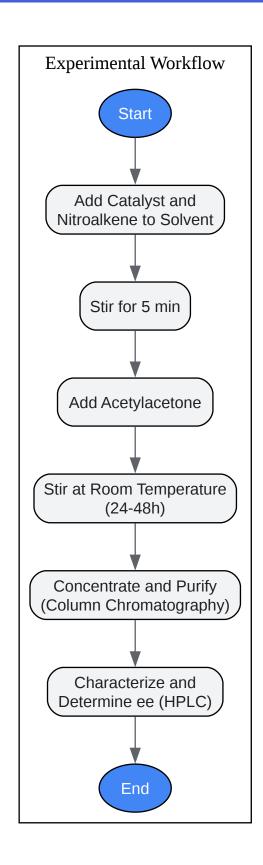


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Caption: Proposed catalytic cycle for the asymmetric Michael addition.

## **Experimental Workflow**





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Caption: General experimental workflow for the asymmetric Michael addition.



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### References

- 1. BJOC Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
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